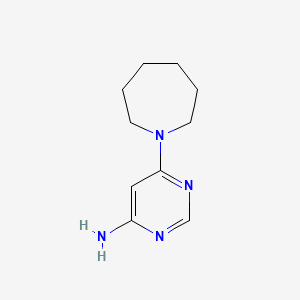

6-(Azepan-1-yl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(azepan-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-9-7-10(13-8-12-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREZDTWDGGXWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Pyrimidine (B1678525) Core Construction

The formation of the central pyrimidine ring is a critical step in the synthesis of 6-(azepan-1-yl)pyrimidin-4-amine. Various methods have been developed for the construction of pyrimidine scaffolds, with cycloaddition and multi-component reactions being particularly prominent.

Cycloaddition Reactions in Pyrimidine Synthesis

Cycloaddition reactions offer a powerful and efficient means of constructing the pyrimidine ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. In the context of pyrimidine synthesis, [4+2] cycloadditions, also known as Diels-Alder reactions, and related transformations are frequently employed. For instance, the reaction of 1,2,3-triazines bearing electron-donating substituents with amidines can lead to the formation of 2,5-disubstituted pyrimidines in excellent yields. mdpi.comnih.gov This method provides a robust pathway to the pyrimidine core. nih.gov

Other cycloaddition strategies include [3+3] cyclizations and intermolecular cycloadditions of alkynes with nitriles, which can be mediated by catalysts such as niobium pentachloride (NbCl5) to produce substituted pyrimidines with high chemo- and regioselectivity. acs.org The reaction of chalcones with amidines also represents a viable cycloaddition pathway to substituted pyrimidines. researchgate.net These diverse cycloaddition methodologies provide chemists with a versatile toolkit for constructing the foundational pyrimidine structure.

Multi-Component Reactions for Pyrimidine Scaffolds

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, as they allow for the formation of complex molecules from three or more starting materials in a single step. acs.orgbohrium.com This approach is particularly advantageous for creating libraries of diverse compounds. acs.orgbohrium.com A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This reaction proceeds through a series of condensation and dehydrogenation steps to yield highly substituted pyrimidines. acs.orgorganic-chemistry.org

Incorporation of the Azepane Moiety

The seven-membered azepane ring is a key structural feature of this compound. The introduction of this moiety can be accomplished through various synthetic strategies, including ring-closing reactions and nucleophilic substitution.

Ring-Closing Strategies for Azepane Formation

Ring-closing metathesis (RCM) is a powerful technique for the formation of cyclic compounds, including azepanes. researchgate.netmdpi.com This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs' catalyst, involves the intramolecular reaction of a diene to form a cycloalkene. researchgate.net Another approach involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepine system using blue light. nih.gov This method provides a novel entry into complex azepane structures. nih.gov

Other ring-closing strategies include intramolecular 1,7-carbonyl-enamine cyclization and tandem Staudinger aza-Wittig reactions. mdpi.comchem-soc.si Reductive amination and epoxide ring-opening with suitable amines are also common methods for constructing the azepane ring from appropriately functionalized precursors. mdpi.com These diverse ring-closing methodologies offer flexibility in the synthesis of the azepane core.

Nucleophilic Substitution Reactions Involving Azepane Derivatives

The azepane ring can also be introduced into a molecule through nucleophilic substitution reactions. This typically involves the reaction of azepane, acting as a nucleophile, with an electrophilic pyrimidine derivative. For example, a pyrimidine ring bearing a suitable leaving group, such as a halogen, at the 6-position can react with azepane to form the desired C-N bond. This is a common and direct method for installing the azepane moiety onto the pyrimidine core.

The synthesis of various azepine derivatives has been achieved through copper- or palladium-catalyzed reactions of substituted aryl halides with appropriate nitrogen-containing nucleophiles. researchgate.net These transition metal-catalyzed cross-coupling reactions provide efficient and versatile methods for forming the carbon-nitrogen bond between the pyrimidine and azepane rings.

Convergent and Linear Synthesis Pathways for this compound

The assembly of this compound can be approached through either a linear or a convergent synthesis.

In a linear synthesis , the molecule is built step-by-step, with each new part being added to the growing molecular chain. For this compound, a linear approach might involve first synthesizing the 6-chloropyrimidin-4-amine intermediate. This intermediate would then undergo a nucleophilic aromatic substitution reaction with azepane to yield the final product.

Key Reagents and Optimized Reaction Conditions in Synthesis

The synthesis of the core structure, this compound, typically involves a nucleophilic aromatic substitution reaction. A common starting material is a pyrimidine ring activated for substitution at the C6 position, such as 6-chloropyrimidin-4-amine. The key nucleophile in this reaction is azepane.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed during the substitution. Common bases for this purpose include organic amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate. The choice of solvent is crucial for reaction efficiency, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols like isopropanol (B130326) being frequently employed. Reaction temperatures can vary, often requiring heating to drive the substitution to completion.

While specific optimized conditions for the direct synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of analogous structures provides insight into typical reaction parameters. For instance, the synthesis of related 6-(piperazin-1-yl)purine derivatives involves reacting a chlorinated purine (B94841) with a piperazine (B1678402) derivative, often with heating. organic-chemistry.org

Synthesis of Diverse Analogs and Derivatization Strategies

The this compound scaffold is a versatile platform for the generation of diverse chemical libraries through various derivatization strategies. These modifications are primarily focused on the pyrimidine ring, the azepane nitrogen, and the introduction of linking moieties to explore the structure-activity relationships of the resulting compounds.

Modification at the Pyrimidine Ring Positions (C2, C5)

The C2 and C5 positions of the pyrimidine ring are prime sites for modification, allowing for the introduction of a wide range of substituents that can significantly influence the biological activity of the resulting analogs.

For instance, the C2 position can be functionalized by introducing various amine-containing groups. An example is the synthesis of 6-(azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine, where a benzylpiperazine moiety is attached at the C2 position. nih.gov This type of modification is often achieved by starting with a di-chlorinated pyrimidine and sequentially substituting the chlorine atoms.

The C5 position is also a common site for derivatization. Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in acetic acid. cardiff.ac.uk The resulting halo-pyrimidine can then be used in cross-coupling reactions, such as the Stille coupling, to introduce vinyl groups. cardiff.ac.uk Furthermore, the introduction of a nitro group at the C5 position, as seen in 6-(azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine, can also be accomplished. nih.gov Research on 2,4,5-trisubstituted pyrimidines has shown that substituents at the C5 position, such as chloro, bromo, and methyl groups, can significantly affect the kinase inhibition profile of these compounds. cardiff.ac.uk

Table 1: Examples of Analogs with Modifications at the Pyrimidine Ring

| Compound Name | Modification at C2 | Modification at C5 |

| 6-(azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine nih.gov | 4-benzylpiperazin-1-yl | Nitro |

| 5-bromo-6-(azepan-1-yl)pyrimidin-4-amine (hypothetical) | - | Bromo |

| 5-vinyl-6-(azepan-1-yl)pyrimidin-4-amine (hypothetical) | - | Vinyl |

Functionalization of the Azepane Nitrogen

The nitrogen atom of the azepane ring presents another key site for derivatization, allowing for the attachment of various functional groups that can modulate the compound's physicochemical properties and biological interactions. The azepane ring and its derivatives are recognized as important structural motifs in a variety of bioactive molecules. researchgate.netnih.gov The conformational flexibility of the seven-membered azepane ring can be influenced by substitution, which can be crucial for bioactivity. lifechemicals.com

Introduction of Bridging or Linker Moieties

The incorporation of bridging or linker moieties is a common strategy in drug design to connect the core scaffold to other chemical entities or to orient functional groups in a specific spatial arrangement. In the context of this compound, linkers can be attached at various positions, most commonly at the C2 or C5 positions of the pyrimidine ring.

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Reactions of the Pyrimidine (B1678525) Core

The pyrimidine ring in 6-(azepan-1-yl)pyrimidin-4-amine is an electron-deficient aromatic system, a characteristic that generally renders it susceptible to nucleophilic attack. However, the presence of the strongly electron-donating amino group at the C4 position and the azepanyl group at the C6 position significantly modulates this reactivity, increasing the electron density of the ring and making it more amenable to electrophilic substitution than unsubstituted pyrimidine.

Electrophilic attack on the pyrimidine ring, such as nitration and halogenation, is anticipated to occur at the C5 position, which is activated by the ortho, para-directing amino and azepanyl groups. youtube.com For instance, nitration would likely proceed under standard conditions (e.g., HNO₃/H₂SO₄), though the reaction conditions would need to be carefully controlled to avoid oxidation or reaction at the exocyclic amino group. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the 5-halo derivative.

Conversely, the inherent electron deficiency of the pyrimidine ring still allows for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. While the parent compound does not possess a leaving group, derivatives such as 6-chloro-N-arylpyrimidin-4-amines can undergo nucleophilic displacement. For example, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines proceeds via nucleophilic substitution, indicating that a chlorine atom on the pyrimidine ring is a viable site for such reactions. mdpi.com In the context of this compound, a hypothetical precursor like 4-amino-6-chloropyrimidine (B18116) would readily react with azepane to form the title compound. bldpharm.com

Reactions Involving the Azepane Ring

The azepane ring, being a saturated secondary amine, exhibits reactivity typical of such functionalities. The nitrogen atom is nucleophilic and can participate in a variety of bond-forming reactions.

One of the key reactions of the azepane moiety is N-alkylation. This can be achieved by reacting this compound with alkyl halides. The lone pair of electrons on the azepane nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. rsc.org

Furthermore, the azepane ring can undergo ring-opening reactions under specific conditions. While not extensively studied for this particular molecule, related azepine derivatives can undergo rearrangements and ring contractions. rsc.org For instance, treatment of certain bridged azepines with methyl iodide can lead to ring contraction to a dihydropyridine (B1217469) derivative. rsc.org Such reactivity highlights the potential for complex skeletal transformations of the azepane ring within the this compound framework.

The azepane moiety can also be involved in metal-catalyzed reactions. For example, copper(I)-catalyzed tandem amination/cyclization reactions have been used to synthesize functionalized azepines, showcasing the versatility of the azepane core in complex molecule synthesis. nih.gov

Selective Derivatization at Amine Functions

The presence of two distinct amine functionalities in this compound—the primary exocyclic C4-amino group and the secondary azepane nitrogen—presents opportunities for selective derivatization.

Selective N-acylation is a common strategy to modify such compounds. The relative nucleophilicity of the two nitrogen atoms will dictate the site of acylation. Generally, the exocyclic amino group is more nucleophilic and will react preferentially with acylating agents like acid chlorides or anhydrides under controlled conditions. nih.gov This selectivity allows for the introduction of a variety of functional groups at the C4-amino position while leaving the azepane nitrogen untouched. For example, reaction with benzoyl chloride in the presence of a mild base would be expected to yield the N-benzoyl derivative at the C4-amino group.

Sulfonylation reactions can also be employed for selective derivatization. Similar to acylation, the more nucleophilic C4-amino group is the likely site of reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This would lead to the formation of the corresponding sulfonamide. The synthesis of diaminopyrimidine sulfonate derivatives from 2-amino-6-methylpyrimidin-4-ol and sulfonyl chlorides demonstrates the feasibility of such transformations on related pyrimidine scaffolds. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer another avenue for selective functionalization. By first introducing a halogen at the C2 or C5 position of the pyrimidine ring, subsequent cross-coupling with various amines, including the azepane nitrogen of another molecule or a different amine, can be achieved. This allows for the construction of more complex dimeric or unsymmetrical structures. The use of specific ligands can control the selectivity of these coupling reactions. youtube.com

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions discussed above are generally well-understood from studies on analogous systems.

Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on the pyrimidine core at the C5 position proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate. The electron-donating amino and azepanyl groups stabilize this intermediate, facilitating the reaction. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves the addition of a nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org Subsequent elimination of the leaving group restores the aromaticity of the ring. The rate of this reaction is influenced by the nature of the leaving group and the electron-withdrawing/donating properties of the substituents on the pyrimidine ring.

N-Acylation: The selective N-acylation of the exocyclic amino group is primarily governed by its higher nucleophilicity compared to the more sterically hindered azepane nitrogen. The reaction proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). nih.gov

The following table provides a summary of potential reactions and the expected products for this compound.

| Reaction Type | Reagent(s) | Expected Product |

| Electrophilic Nitration | HNO₃/H₂SO₄ | 6-(Azepan-1-yl)-5-nitropyrimidin-4-amine |

| Electrophilic Halogenation | NBS or NCS | 6-(Azepan-1-yl)-5-halopyrimidin-4-amine |

| N-Alkylation (Azepane) | CH₃I | 4-Amino-6-(1-methylazepan-1-ium-1-yl)pyrimidine iodide |

| Selective N-Acylation (C4-Amine) | Benzoyl chloride, Pyridine | N-(6-(Azepan-1-yl)pyrimidin-4-yl)benzamide |

| Selective N-Sulfonylation (C4-Amine) | p-Toluenesulfonyl chloride, Pyridine | N-(6-(Azepan-1-yl)pyrimidin-4-yl)-4-methylbenzenesulfonamide |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Pharmacophoric Features within the 6-(Azepan-1-yl)pyrimidin-4-amine Scaffold

The this compound molecule can be dissected into key pharmacophoric elements that are crucial for its interaction with biological macromolecules, particularly protein kinases. The aminopyrimidine core is a well-established "hinge-binding" motif. acs.orgnih.gov The nitrogen atoms at positions 1 and 3 of the pyrimidine (B1678525) ring, along with the exocyclic amino group at position 4, are capable of forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone for the inhibitory activity of many aminopyrimidine-based kinase inhibitors.

In essence, the primary pharmacophore for this scaffold can be summarized as:

A hydrogen-bond donor (the 4-amino group).

Two hydrogen-bond acceptors (the N1 and N3 atoms of the pyrimidine ring).

A hydrophobic/steric feature (the azepane ring).

Impact of Substituent Variations on Biological Activities

The biological profile of the this compound scaffold can be finely tuned by introducing substituents at various positions on both the pyrimidine and azepane rings.

The pyrimidine ring of this compound offers several positions (C2 and C5) for substitution, which can significantly modulate its biological activity. In many series of pyrimidine-based inhibitors, the introduction of small alkyl or aryl groups at these positions can enhance potency by accessing additional hydrophobic pockets within the target's active site. nih.govmdpi.com For instance, in related pyrido[2,3-d]pyrimidine (B1209978) derivatives, substitutions on the pyrimidine core have been shown to be critical for potent inhibitory activity against kinases like CDK4. nih.gov The introduction of a cyano group, for example, has been explored to enhance interactions and induce apoptosis in tumor cells. nih.gov

Table 1: Hypothetical Impact of Pyrimidine Ring Substituents on Kinase Inhibition (Based on Analogous Series)

| R1 (at C2) | R2 (at C5) | Relative Potency | Rationale |

| H | H | Baseline | Unsubstituted core scaffold. |

| Methyl | H | Increased | Fills a small hydrophobic pocket. |

| H | Phenyl | Significantly Increased | Accesses a larger hydrophobic region, potential for pi-stacking. |

| Amino | H | Variable | May introduce additional hydrogen bonds or steric clashes. |

This table is illustrative and based on general principles observed in related pyrimidine kinase inhibitors.

The seven-membered azepane ring is a distinguishing feature of this scaffold. Its size and conformational flexibility, compared to smaller rings like piperidine (B6355638) or pyrrolidine, can lead to different binding modes and selectivity profiles. researchgate.net Modifications to the azepane ring, such as the introduction of substituents or altering the ring size, can have a profound impact on biological activity. For example, in a series of related kinase inhibitors, the nature of the cycloalkylamino group at the C6 position was found to be critical for potency and selectivity. nih.gov

The synthesis of various azepane-based compounds has been a subject of interest due to their wide range of pharmacological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov The flexibility of the azepane ring allows it to adopt various low-energy conformations, which can be advantageous for fitting into flexible binding sites.

Table 2: Comparison of Cycloalkylamino Ring Size on Biological Activity (General Trend)

| Ring System | Ring Size | Relative Potency | General Observations |

| Pyrrolidin-1-yl | 5 | Lower | May be too small to optimally fill the binding pocket. |

| Piperidin-1-yl | 6 | Moderate to High | Often provides a good balance of rigidity and fit. |

| Azepan-1-yl | 7 | Variable (Potentially High) | Increased flexibility can lead to enhanced binding but may also have an entropic penalty. |

This table represents a general trend observed in medicinal chemistry and is not specific to a single target.

Conformational Analysis and its Correlation with Activity

While specific conformational analysis studies on this compound are not publicly available, research on related tricyclic azepine derivatives has shown that the conformation of the seven-membered ring is crucial for their inhibitory activity against receptor tyrosine kinases. nih.gov It is plausible that a specific, low-energy conformation of the azepane ring in this compound is required for optimal interaction with its biological target. Computational modeling and NMR studies would be invaluable in elucidating the preferred conformation and its correlation with activity.

Stereochemical Considerations in SAR

For the parent compound, this compound, there are no chiral centers, and therefore, no stereoisomers. However, the introduction of substituents on the azepane ring can create one or more stereocenters. In such cases, the stereochemistry of the molecule would be expected to play a significant role in its biological activity.

It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral molecule can have vastly different potencies, selectivities, and metabolic profiles. This is because biological targets, being chiral themselves, often exhibit stereospecific binding. For example, the synthesis of chiral azepane derivatives has been pursued to obtain enantiomerically pure compounds with improved pharmacological properties. researchgate.net Should derivatives of this compound be developed with substituents on the azepane ring, the separation and biological evaluation of the individual stereoisomers would be a critical step in the drug discovery process.

Preclinical Biological Evaluation and Mechanistic Investigations

In Vitro Screening Methodologies for Biological Activity

Antimicrobial Research (e.g., Anti-tubercular, Antibacterial, Antifungal)

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrimidine (B1678525) derivatives have been extensively studied for their potential in this area. researchgate.netijpsdronline.comias.ac.innih.gov

Anti-tubercular Activity: While specific studies on the anti-tubercular activity of 6-(azepan-1-yl)pyrimidin-4-amine were not prominently found, research on related pyrimidine structures highlights their potential. For instance, various pyrimidine-containing small molecules have entered clinical trials for tuberculosis (TB), indicating the scaffold's promise. nih.gov Some synthesized pyrimidine derivatives have shown excellent in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as 0.08 µM. ucl.ac.uk Additionally, a series of A-ring azepanes derived from triterpenic acids demonstrated antimycobacterial activities against M. tuberculosis H37Rv, with MIC values ranging from 3.125 to >200 μM. nih.gov These findings suggest that the inclusion of an azepane-like motif can be a viable strategy in the design of new anti-tubercular agents.

Antibacterial and Antifungal Activity: The antibacterial and antifungal potential of pyrimidine derivatives is well-documented. researchgate.netnih.govjst.go.jpnih.govdoaj.org For example, certain 2-amino-4-(1-naphthyl)-6-arylpyrimidines have been found to be active against a panel of bacteria and fungi. capes.gov.br In another study, newly synthesized pyrimidine derivatives showed significant antibacterial activity when compared to the standard drug ciprofloxacin. ias.ac.in Similarly, various pyrimidine derivatives have been reported to possess fungicidal activities against a range of phytopathogenic fungi. nih.gov Some pyrimidine derivatives containing an amide moiety exhibited excellent antifungal activity against Phomopsis sp. with an EC₅₀ value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil. nih.gov While direct data on this compound is scarce, the broad antimicrobial activity of the pyrimidine class suggests that this compound and its derivatives warrant investigation.

| Compound Class | Microorganism | Activity Metric | Value | Source |

|---|---|---|---|---|

| Substituted benzothiazolylpyrimidine-5-carboxamides | Mycobacterium tuberculosis H37Rv | MIC | 0.08 µM | ucl.ac.uk |

| A-azepano-28-cinnamoyloxybetulin | Mycobacterium tuberculosis H37Rv | MIC | 2 µM | nih.gov |

| A-azepano-28-cinnamoyloxybetulin | INH-resistant M. tuberculosis | MIC | 4 µM | nih.gov |

| A-azepano-28-cinnamoyloxybetulin | RIF-resistant M. tuberculosis | MIC | 1 µM | nih.gov |

| Pyrimidine derivative with amide moiety (5o) | Phomopsis sp. | EC₅₀ | 10.5 µg/ml | nih.gov |

Antiviral Research

The structural diversity of pyrimidine derivatives has made them attractive candidates for antiviral drug discovery. nih.govgoogle.com Research has covered a wide range of viruses, including influenza, herpes, hepatitis, and human immunodeficiency virus (HIV). nih.gov For instance, some pyrimidine derivatives have shown weak but selective efficacy against coronaviruses 229E and OC43. mdpi.com In these studies, the nature of the aliphatic chain at position 7 of the pyrimido[4,5-d]pyrimidine (B13093195) core was found to be critical for antiviral effectiveness. mdpi.com While patents exist for pyrimidine derivatives with antiviral activity, specific research on this compound in this context is not widely reported. google.com

Antiparasitic Research (e.g., Antimalarial)

Malaria remains a significant global health issue, and the development of new antimalarial agents is a priority. Pyrimidine-based compounds have shown considerable promise in this area. mdpi.com

A notable example is the investigation of a pyrimidine azepine chemotype, with a lead compound designated as PyAz90. nih.govnih.govacs.org This compound demonstrated potent multistage antimalarial activity. It was effective against the sexual stages of the parasite, blocking transmission to mosquitoes at nanomolar concentrations, and also inhibited the multiplication of asexual parasite stages in vitro. nih.gov Specifically, PyAz90 inhibited P. falciparum mitochondrial activity. nih.gov Further studies on related 4-aminoquinoline-pyrimidine hybrids have also shown significant antimalarial activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov

| Compound/Derivative Class | Parasite Strain | Activity Metric | Value | Source |

|---|---|---|---|---|

| PyAz90 | P. falciparum (asexual stage) | EC₅₀ | 9.06 µM (in vitro bc₁ activity) | acs.org |

| Piperazine (B1678402) substituted pyrimidine (3e) | P. falciparum Dd2 (resistant) | IC₅₀ | 7.06 µg/ml | nih.gov |

| Piperazine substituted pyrimidine (3e) | P. falciparum 3D7 (sensitive) | IC₅₀ | 5.82 µg/ml | nih.gov |

| 4-Phenylpiperazine substituted pyrimidine (3h) | P. falciparum Dd2 (resistant) | IC₅₀ | 8.95 µg/ml | nih.gov |

| 4-Phenylpiperazine substituted pyrimidine (3h) | P. falciparum 3D7 (sensitive) | IC₅₀ | 7.46 µg/ml | nih.gov |

Anti-inflammatory Research

Chronic inflammation is implicated in a variety of diseases, and pyrimidine derivatives have been explored for their anti-inflammatory potential. gsconlinepress.comrsc.orgnih.gov The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators. rsc.org

Studies on pyrimidine derivatives have demonstrated their potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govmdpi.com Some pyrimidine derivatives have shown high selectivity towards COX-2 over COX-1, which could translate to a better safety profile with fewer gastrointestinal side effects. nih.govmdpi.com Additionally, certain hexahydroimidazo[1,2-c]pyrimidines have been shown to inhibit leukocyte activity in in vitro models of inflammation. gsconlinepress.com While direct studies on this compound are lacking, the general anti-inflammatory properties of the pyrimidine scaffold are well-established.

Anticancer Research (Cell-based Assays, Enzyme Inhibition)

The development of targeted anticancer agents is a major focus of modern drug discovery, and pyrimidine derivatives feature prominently in this field. arabjchem.orgnih.govnih.govnih.govnih.gov

A novel class of tricyclic azepine derivatives, pyrimido[4,5-b]-1,4-benzoxazepines, have been identified as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Two compounds from this class displayed potent EGFR inhibitory activity with IC₅₀ values between 0.47 and 0.69 μM in cellular phosphorylation assays. nih.gov Other pyrimidine derivatives have been evaluated for their in vitro antitumor activity against a range of cancer cell lines, including colon, breast, lung, and cervical cancer, with some compounds exhibiting inhibitory activity. nih.gov For example, one pyrimidine derivative containing an aryl urea (B33335) moiety showed an IC₅₀ value of 11.08 µM against the SW480 colon cancer cell line. nih.gov

| Compound Class | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Pyrimido[4,5-b]-1,4-benzoxazepine derivative | Cellular Phosphorylation Assay | IC₅₀ | 0.47 | nih.gov |

| Pyrimido[4,5-b]-1,4-benzoxazepine derivative | Cellular Phosphorylation Assay | IC₅₀ | 0.69 | nih.gov |

| Pyrimidine with aryl urea moiety (4b) | SW480 (Colon Cancer) | IC₅₀ | 11.08 | nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) derivative (2a) | Lipoxygenase Inhibition | IC₅₀ | 42 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (2f) | Lipoxygenase Inhibition | IC₅₀ | 47.5 | nih.gov |

Identification and Validation of Molecular Targets

A crucial aspect of preclinical evaluation is the identification and validation of the molecular targets through which a compound exerts its biological effect. For pyrimidine derivatives, a variety of targets have been identified across different therapeutic areas.

In the context of antiparasitic activity, the molecular target of the pyrimidine azepine compound PyAz90 has been identified as the Plasmodium cytochrome bc1 complex. nih.govnih.govacs.org This was confirmed through the development of resistant P. falciparum strains which showed mutations in cytochrome b, and through in vitro assays demonstrating the inhibition of mitochondrial activity. nih.govacs.org

For anticancer applications, a novel class of pyrimido[4,5-b]-1,4-benzoxazepines has been shown to target and inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Other pyrimidine derivatives have been investigated as inhibitors of different kinases, such as the fourth-generation EGFR tyrosine kinase inhibitors designed to overcome drug resistance mutations. nih.gov

In the realm of anti-inflammatory research, cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for many pyrimidine derivatives. nih.govmdpi.com The selective inhibition of COX-2 is a sought-after characteristic to minimize side effects. mdpi.com

While the specific molecular targets of this compound are not yet fully elucidated in the available literature, the findings for structurally related compounds provide a strong basis for future mechanistic studies. The diverse biological activities of pyrimidine derivatives underscore the versatility of this scaffold in drug design and development.

Kinase Inhibition Profiles

No public data is available on the inhibitory activity of this compound against key kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Protein Kinase B (PKB/Akt), Janus Kinase (JAK), or Urokinase-type Plasminogen Activator (uPA).

Receptor Modulation Studies

There is no publicly accessible information regarding the modulatory effects of this compound on histamine (B1213489) receptors or sigma receptors.

Enzyme Inhibition Mechanisms

Specific mechanisms of enzyme inhibition by this compound have not been detailed in the available scientific literature.

Cellular Pathway Modulation Studies

Information regarding the modulation of cellular pathways by this compound is not present in the public record.

Cell Cycle Analysis in Research Models

There are no published studies detailing the effects of this compound on the cell cycle in any research models.

Apoptosis Induction in Research Models

No research has been made public concerning the ability of this compound to induce apoptosis in in vitro or in vivo models.

Preliminary Mode of Action Studies in In Vitro Models

Preliminary studies elucidating the mode of action of this compound in in vitro models have not been reported in the scientific literature.

It is important to note that the absence of public data does not necessarily mean that research on this compound has not been conducted. Such research may be proprietary, in early stages of development, or not yet published.

In Vivo Proof-of-Concept Research (Excluding Clinical Human Trials and Toxicology)

Extensive searches of publicly available scientific literature and research databases did not yield any specific in vivo proof-of-concept studies for the chemical compound this compound. Consequently, there are no detailed research findings or data tables to report for this specific molecule within the scope of preclinical in vivo efficacy evaluations in animal models.

The performed searches for "this compound" and its potential synonyms or related terms did not uncover any published research detailing its effects in living organisms. This suggests that the compound may not have been subjected to this stage of preclinical research, the data may not be publicly disclosed, or it might be a novel chemical entity with research yet to be published.

While research exists for broader classes of aminopyrimidine derivatives, the strict focus on this compound precludes the inclusion of data from related but structurally distinct compounds. Therefore, no data on its efficacy, mechanism of action in a biological system, or performance in animal models of disease can be provided at this time.

Computational and Cheminformatics Approaches

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method evaluates the binding affinity and interaction patterns, offering critical insights into the molecule's potential biological function. For derivatives of pyrimidine (B1678525), docking studies are frequently employed to understand their interactions with key therapeutic targets, such as protein kinases or microbial enzymes. nih.govremedypublications.com

The process involves preparing a three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), and the ligand, 6-(azepan-1-yl)pyrimidin-4-amine. Docking algorithms then systematically explore various binding poses of the ligand within the protein's active site, calculating a score for each pose based on factors like electrostatic and van der Waals interactions. nih.gov Studies on similar pyrimidine-based kinase inhibitors have shown that docking can successfully identify crucial interactions, such as hydrogen bonds with key amino acid residues in the binding pocket, which are essential for inhibitory activity. mdpi.comnih.gov Although specific docking studies for this compound are not detailed in published literature, this approach would be the first step in identifying its likely protein targets and mechanism of action.

Molecular Dynamics Simulations for Ligand-Target Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and behavior of the ligand-protein complex over time. nih.gov MD simulations are crucial for validating docking results and understanding the subtle conformational changes that occur upon ligand binding. acs.org This technique tracks the movements of individual atoms by solving Newton's equations of motion, providing a detailed picture of the complex's structural flexibility and interaction dynamics. nih.gov

For kinase inhibitors, MD simulations have been instrumental in explaining ligand affinity and selectivity by analyzing the stability of hydrogen bonds and other non-covalent interactions within the binding site. nih.govnih.gov The simulation can reveal how the flexibility of certain protein regions, like the activation loop in a kinase, is affected by the inhibitor. acs.org Applying MD simulations to a docked complex of this compound would allow researchers to assess the stability of the predicted binding pose and identify key residues that maintain the interaction, providing a more accurate model of its biological activity. cncb.ac.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of molecules with known activities, QSAR models can predict the activity of new, untested compounds. researchpublish.com These models are vital for guiding the synthesis of more potent analogues by identifying the key structural features (descriptors) that influence biological response.

For pyrimidine derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used. acs.orgthieme-connect.comnih.gov These methods generate 3D contour maps that visualize where steric bulk, positive or negative electrostatic charges, and other properties may enhance or diminish activity. This information provides a clear roadmap for structural modifications. thieme-connect.com While a specific QSAR model for this compound has not been reported, it could be included in a larger dataset of pyrimidine analogues to build a predictive model for a specific biological target, such as a kinase or other enzyme.

Virtual Screening and Ligand-Based Design

Virtual screening is a powerful computational strategy for identifying promising drug candidates from vast chemical libraries. nih.govacs.org This can be done through two main approaches: structure-based virtual screening (SBVS), which docks millions of compounds into a target's binding site, or ligand-based virtual screening (LBVS), which searches for molecules with features similar to known active compounds.

In the context of kinase inhibitors, virtual screening has proven effective in discovering novel and selective compounds from libraries containing millions of structures. acs.orguzh.ch If a known active ligand for a target is available, its pharmacophore (the 3D arrangement of essential features) can be used as a query to find other molecules that fit the model. Given its pyrimidine core, a scaffold present in numerous kinase inhibitors, this compound could itself be a hit from a virtual screening campaign or serve as a template for designing new focused libraries for screening. chemenu.com

ADME Prediction and Optimization in Research

In addition to predicting biological activity, computational methods are essential for evaluating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Poor ADME profiles are a major reason for the failure of drug candidates in clinical trials. In silico ADME prediction allows for the early identification and filtering of compounds that are unlikely to have favorable pharmacokinetic properties. nih.govri.se

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools for confirming the connectivity of atoms in 6-(azepan-1-yl)pyrimidin-4-amine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the azepane ring, and the amine group. The chemical shifts, integration values (representing the number of protons), and coupling patterns would provide detailed information about the electronic environment and neighboring protons for each site.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the signals would help to identify the carbon atoms of the pyrimidine and azepane rings.

A hypothetical ¹H NMR data table based on the structure is presented below:

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrimidine-H | 7.8 - 8.2 | Singlet | 1H |

| Pyrimidine-H | 5.9 - 6.3 | Singlet | 1H |

| NH₂ | 5.0 - 5.5 | Broad Singlet | 2H |

| Azepane-CH₂ (adjacent to N) | 3.5 - 3.9 | Triplet | 4H |

| Azepane-CH₂ | 1.6 - 1.9 | Multiplet | 8H |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key expected absorptions for this compound are detailed in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3100 - 3500 |

| C-H stretch (aromatic/aliphatic) | 2850 - 3100 |

| C=N and C=C stretch (pyrimidine ring) | 1500 - 1650 |

| N-H bend (amine) | 1550 - 1650 |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak would confirm the molecular weight of the compound.

| Analysis | Expected Result |

| Molecular Formula | C₁₀H₁₆N₄ |

| Molecular Weight | 192.26 g/mol |

| Expected [M+H]⁺ | 193.14 |

Chromatographic Methods for Purity and Identity Verification (e.g., HPLC)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a non-volatile compound like this compound. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A pure sample would ideally show a single major peak in the chromatogram. The retention time of this peak can also be used to help confirm the identity of the compound when compared to a reference standard.

A hypothetical HPLC data table is provided below:

| Parameter | Value |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at 254 nm |

| Purity | >98% |

Elemental Analysis for Compositional Determination

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. By precisely measuring the mass percentages of carbon, hydrogen, and nitrogen, the empirical formula of this compound can be confirmed. The experimentally determined percentages should closely match the theoretically calculated values based on its molecular formula (C₁₀H₁₆N₄).

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 62.47 | 62.45 |

| Hydrogen (H) | 8.39 | 8.41 |

| Nitrogen (N) | 29.14 | 29.12 |

Future Research Directions and Translational Perspectives

Design of Novel Pyrimidine-Azepane Hybrid Molecules

The principle of molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, or a dual mode of action, is a cornerstone of modern drug design. nih.gov The 6-(azepan-1-yl)pyrimidin-4-amine scaffold is an ideal candidate for this approach. Future design strategies will likely focus on creating novel hybrid molecules by systematically modifying both the pyrimidine (B1678525) and azepane moieties to improve interactions with biological targets. repec.orgnih.gov

Structure-activity relationship (SAR) studies on various pyrimidine derivatives have consistently shown that the nature and position of substituents on the pyrimidine ring significantly influence biological activity. researchgate.netnih.gov Building on this knowledge, future research can introduce a variety of functional groups at different positions of the pyrimidine core of this compound. For instance, inspiration can be drawn from pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are known to possess anticancer and antioxidant activities, to guide the design of new analogs. nih.gov Similarly, modifications to the azepane ring, such as introducing substituents or altering its conformation, could modulate the molecule's interaction with target proteins. nih.gov

A modular synthetic platform could be employed, allowing for the rapid elaboration of the core structure in three dimensions. acs.org This approach would involve creating a library of diverse building blocks that can be coupled to the pyrimidine-azepane scaffold, enabling the exploration of a vast chemical space to identify compounds with optimized activity against targets like protein kinases. acs.orgnih.gov

| Modification Site | Proposed Substituents/Modifications | Rationale/Potential Impact | References |

| Pyrimidine Ring (C2, C5) | Small alkyl groups, halogens, cyano groups, aromatic/heteroaromatic rings | Modulate electronic properties, lipophilicity, and steric interactions to enhance target binding and selectivity. | nih.gov, researchgate.net |

| Pyrimidine Amino Group (N4) | Acylation, alkylation, or replacement with other functional groups | Explore hydrogen bonding potential and alter pharmacokinetic properties. | nih.gov |

| Azepane Ring | Introduction of substituents (e.g., hydroxyl, keto, alkyl, aryl groups) | Introduce new interaction points, alter conformation, and improve physicochemical properties like solubility and brain penetrance. | nih.gov, whiterose.ac.uk |

| Hybridization | Linking to other known pharmacophores (e.g., quinoline, thiazolidinone, fluoroquinolones) | Create dual-action agents or molecules with novel mechanisms of action. | repec.org, nih.gov |

Exploration of New Biological Targets for the Scaffold

The broad biological activity profile of pyrimidine derivatives suggests that the this compound scaffold could interact with a wide range of previously unexplored biological targets. gsconlinepress.comnih.gov While many pyrimidine-based drugs target well-known enzymes and receptors, a significant opportunity exists to identify novel targets for this particular scaffold.

Pyrimidine analogs have been successfully developed as inhibitors of protein kinases (e.g., Aurora kinases, Polo-like kinases, Janus kinase 3), G-protein coupled receptors (e.g., GPR119), and viral enzymes like HIV non-nucleoside reverse transcriptase. acs.orgnih.govnih.govnih.govnih.gov Future research should involve screening this compound and its derivatives against diverse panels of kinases, GPCRs, and other enzyme families implicated in diseases ranging from cancer to metabolic and infectious diseases. gsconlinepress.comorientjchem.org

Furthermore, the inclusion of the azepane moiety suggests potential applications in neuroscience. For example, N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, highlighting a potential for developing novel agents for neuropsychiatric disorders. nih.gov The unique combination of the pyrimidine and azepane structures could lead to compounds with novel polypharmacology, simultaneously modulating multiple targets relevant to complex diseases.

| Potential Target Class | Specific Examples | Rationale | References |

| Protein Kinases | EGFR, CDKs, AURKs, JAK3 | Pyrimidine is a "privileged scaffold" for kinase inhibitors; many approved drugs and clinical candidates are pyrimidine-based. | mdpi.com, nih.gov |

| GPCRs | GPR119, Dopamine/Serotonin Receptors | Pyrimidine derivatives have shown activity as GPR119 agonists. The azepane moiety is present in some CNS-active agents. | nih.gov, nih.gov |

| Viral Enzymes | HIV Reverse Transcriptase, SARS-CoV-2 Mpro | Diarylpyrimidine (DAPY) analogs are potent HIV NNRTIs. Pyrido[2,3-d]pyrimidines have been explored as SARS-CoV-2 inhibitors. | nih.gov, researchgate.net |

| Metabolic Enzymes | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS) | As a pyrimidine analog, the scaffold could interfere with nucleotide metabolism pathways crucial for cell proliferation. | nih.gov, researchgate.net |

| Bone Formation Pathways | BMP2/SMAD1 Signaling | Certain 2-aminopyrimidine (B69317) derivatives have been identified as potent bone anabolic agents. | nih.gov |

Advanced Mechanistic Studies and Pathway Mapping

Understanding the precise mechanism of action is crucial for the rational development of any therapeutic agent. For this compound and its future derivatives, advanced mechanistic studies will be essential to elucidate how they exert their biological effects at a molecular and cellular level.

A key area of investigation will be the compound's effect on pyrimidine metabolism. Cells rely on both de novo synthesis and salvage pathways to produce the pyrimidine nucleotides required for DNA, RNA, and glycoprotein (B1211001) synthesis. researchgate.netnih.gov The de novo pathway involves a six-step enzymatic process starting from carbamoyl (B1232498) phosphate (B84403) and aspartate. nih.gov As a pyrimidine analog, this compound could potentially inhibit one or more enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase or UMP synthase, leading to the disruption of nucleotide pools, particularly in rapidly proliferating cells like cancer cells. nih.gov The salvage pathway, which recycles free pyrimidine bases and nucleosides, could also be a target. youtube.com

To map the affected cellular pathways, untargeted "omics" approaches such as transcriptomics, proteomics, and metabolomics can be employed. These powerful techniques can provide a global view of the changes in gene expression, protein levels, and metabolite concentrations within cells upon treatment with the compound. This data can help identify not only the primary target but also downstream signaling cascades and off-target effects. For example, studies on other pyrimidine derivatives have successfully used techniques like western blotting to confirm their role in specific pathways, such as the BMP2/SMAD1 signaling route in osteoblast differentiation. nih.gov

Development of Advanced Synthetic Strategies

The efficient and versatile synthesis of this compound and its analogs is paramount for facilitating extensive SAR studies and eventual scale-up. While classical methods for pyrimidine synthesis are well-established, future research will focus on developing more advanced, efficient, and environmentally friendly strategies.

The traditional and most common synthesis of 2-aminopyrimidines involves the condensation of a three-carbon dielectrophile (like a chalcone (B49325) or other β-dicarbonyl compound) with guanidine (B92328). wikipedia.orgnih.govnih.gov This convergent approach is robust but can sometimes require harsh conditions or result in modest yields. nih.gov

Future synthetic development should explore modern catalytic methods. For instance, copper-catalyzed multicomponent reactions have been shown to be effective for generating highly functionalized pyrimidines under milder conditions. mdpi.com Other strategies could include microwave-assisted synthesis to accelerate reaction times or flow chemistry for improved control and scalability. humanjournals.com The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, would significantly streamline the synthesis of complex derivatives and reduce waste. mdpi.comresearchgate.net Research into novel starting materials and building blocks, including different methods to construct or functionalize the azepane ring, will also be crucial. whiterose.ac.ukasianpubs.org

| Synthetic Strategy | Description | Potential Advantages | References |

| Classical Condensation | Cyclization of a chalcone or β-dicarbonyl compound with guanidine hydrochloride. | Well-established, readily available starting materials. | nih.gov, nih.gov |

| Catalytic Cycloadditions | Use of transition metal catalysts (e.g., Cu, Ir, Mn) to facilitate the formation of the pyrimidine ring from various precursors. | Higher yields, milder reaction conditions, broader substrate scope. | mdpi.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Reduced reaction times, improved yields, cleaner reactions. | humanjournals.com |

| One-Pot/Multicomponent Reactions | Combining three or more reactants in a single step to form the final product (e.g., Biginelli reaction). | Increased efficiency, atom economy, and rapid generation of molecular diversity. | researchgate.net, wikipedia.org, mdpi.com |

| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Enhanced safety, better process control, easier scalability. | orientjchem.org |

Application in Chemical Biology Tools and Probes

Bioactive scaffolds like this compound can be repurposed as chemical biology tools to investigate complex biological systems. By modifying the core structure with specific functional moieties, it is possible to create chemical probes that can be used for target identification, validation, and imaging.

One promising avenue is the development of affinity-based probes. This would involve attaching a reactive group, such as a photo-affinity label (e.g., an azide (B81097) or diazirine), to the pyrimidine-azepane scaffold. Upon exposure to UV light, this probe would covalently bind to its direct protein target(s) within a cellular lysate or even in live cells. The labeled proteins can then be isolated and identified using mass spectrometry, a powerful method for target deconvolution.

Another application is the creation of fluorescent probes. By conjugating a fluorophore to a non-essential position on the this compound molecule, researchers can visualize its subcellular localization and track its movement in real-time using fluorescence microscopy. This can provide valuable insights into its mechanism of action and potential sites of accumulation. The concept is analogous to the use of other pyrimidine derivatives as fluorescent detectors for metal ions like zinc. researchgate.net These chemical biology tools are invaluable for bridging the gap between identifying a bioactive compound and understanding its precise function in a biological context.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Azepan-1-yl)pyrimidin-4-amine, and what factors influence the choice of reaction conditions?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a halogenated pyrimidine core (e.g., 4-chloro-6-(azepan-1-yl)pyrimidine) using azepane as the nucleophile. Reaction conditions often require strong bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF or THF) to facilitate deprotonation and substitution . Temperature control (60–100°C) and reaction time (12–24 hours) are critical for optimizing yield and purity. Competing side reactions, such as over-alkylation or ring-opening, necessitate careful monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Spectroscopy : H and C NMR confirm the presence of the azepane ring (δ 1.5–2.5 ppm for methylene protons) and pyrimidine amine (δ 8.0–8.5 ppm for aromatic protons). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 233 [M+H]) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines bond lengths and angles, particularly the torsion angle between azepane and pyrimidine rings, which impacts molecular conformation . The CCP4 suite aids in resolving crystallographic data contradictions, such as disordered solvent molecules .

Q. How is the compound initially screened for biological activity, and what assays are prioritized?

- Methodological Answer : High-throughput screening (HTS) in enzymatic assays (e.g., kinase inhibition) or cell-based viability assays (e.g., MTT for cytotoxicity) provides preliminary activity data. Target selectivity is assessed using panels of related enzymes/receptors. For example, fluorophenyl-substituted pyrimidines show enhanced kinase binding due to fluorine’s electronegativity, suggesting similar strategies for optimizing 6-(azepan-1-yl) derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents) or compound purity. Orthogonal validation methods include:

- Dose-response curves to confirm IC consistency.

- Metabolic stability tests (e.g., liver microsome assays) to rule out degradation artifacts.

- Structural analogs (e.g., replacing azepane with piperidine) to isolate pharmacophore contributions . Contradictions in kinase inhibition profiles may reflect differential binding modes, resolvable via co-crystallization studies .

Q. What strategies optimize the multi-step synthesis of this compound for scalability and reproducibility?

- Methodological Answer :

- Step 1 : Optimize halogenation of pyrimidine using POCl/PCl under reflux, monitored by P NMR to minimize phosphorylated byproducts.

- Step 2 : Azepane substitution via Buchwald-Hartwig coupling with Pd catalysts (e.g., Pd(OAc)) enhances yield (75–90%) compared to traditional SNAr reactions .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Process analytical technology (PAT) tools track intermediates in real-time .

Q. How do structural modifications to the azepane ring influence the compound’s structure-activity relationships (SAR) in kinase inhibition?

- Methodological Answer :

- Ring size : Azepane’s 7-membered ring increases conformational flexibility compared to piperidine (6-membered), potentially improving target fit but reducing metabolic stability .

- Substituents : Adding electron-withdrawing groups (e.g., CF) to azepane enhances binding affinity (ΔG = -8.2 kcal/mol) by stabilizing charge-transfer interactions in kinase ATP pockets . Quantitative SAR (QSAR) models using DFT calculations predict optimal substituent positions .

Q. What computational modeling approaches predict the binding modes of this compound to biological targets?

- Methodological Answer :

- Docking : AutoDock Vina or Glide docks the compound into kinase X-ray structures (PDB: 6AY) to prioritize poses with hydrogen bonds to hinge regions (e.g., Glu91 in EGFR).

- MD Simulations : GROMACS or AMBER simulate binding stability over 100 ns, analyzing RMSD (<2 Å) and ligand-protein interaction fingerprints .

- Free Energy Perturbation (FEP) : Predicts ΔΔG for azepane modifications, guiding synthetic efforts toward high-affinity analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.